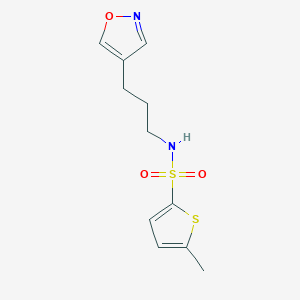

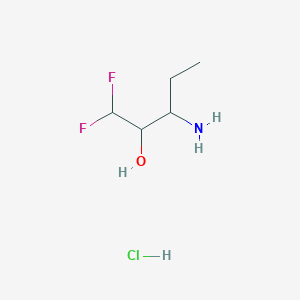

![molecular formula C27H24N4O2S B2942938 2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-苯乙基丙酰胺 CAS No. 1173747-32-4](/img/structure/B2942938.png)

2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-苯乙基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

合成技术和衍生物化合物

Shiau 等人 (1989) 的一项研究讨论了 2-氨基硫代苯甲酰胺与异氰酸酯的反应,导致合成 2,3-二氢咪唑并[1,2-c]喹唑啉-5(6H)-酮和相关化合物。这项研究突出了生成具有潜在生物活性的衍生物的方法学方法 (Shiau, Chern, Tien, & Liu, 1989).

抗肿瘤活性

Al-Suwaidan 等人 (2013) 设计并合成了 2-巯基-3-苯乙基喹唑啉衍生物,并评估了它们的体外抗肿瘤活性。他们的研究结果表明具有显着的抗肿瘤功效,表明这些化合物在癌症治疗中的潜力 (Al-Suwaidan, Alanazi, Abdel-Aziz, Mohamed, & El-Azab, 2013).

抗高血压药

Chern 等人 (1993) 合成了系列 2,3-二氢咪唑并[1,2-c]喹唑啉衍生物作为 alpha 1-肾上腺素受体拮抗剂,展示了它们作为抗高血压药的潜力。本研究提供了对这些化合物的构效关系和治疗潜力的见解 (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).

抗菌和抗氧化特性

Kumar 等人 (2011) 探索了新合成 2,3-二取代喹唑啉-4(3H)-酮的抗菌和抗氧化潜力。这项研究强调了这些化合物可能拥有的广泛生物活性,包括对细菌菌株的有效抑制作用和显着的抗氧化潜力 (Kumar, Sharma, Kumari, & Kalal, 2011).

合成和评估用于抗肿瘤活性的新型衍生物

Mohamed 等人 (2016) 讨论了基于 4(3H)-喹唑啉酮支架的三甲氧基苯胺的合成和生物学评估,突出了某些化合物的广谱抗肿瘤效率。本研究进一步强调了喹唑啉酮衍生物在肿瘤学中的潜在治疗应用 (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).

作用机制

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the activation of downstream effectors like AKT, thereby disrupting cell proliferation and survival pathways . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, resulting in a more relaxed chromatin structure and altered gene expression .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, survival, and growth . On the other hand, HDAC inhibition affects the acetylation status of histones, thereby influencing the transcription of various genes involved in cell cycle regulation, differentiation, and apoptosis .

Result of Action

The dual inhibition of PI3K and HDAC by this compound leads to a disruption in cell proliferation and survival pathways, as well as alterations in gene expression . This can result in cell cycle arrest, induction of apoptosis, and reduced tumor growth . Therefore, this compound has potential therapeutic applications in cancer treatment .

属性

IUPAC Name |

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c1-18(25(32)28-17-16-19-10-4-2-5-11-19)34-27-29-22-15-9-8-14-21(22)24-30-23(26(33)31(24)27)20-12-6-3-7-13-20/h2-15,18,23H,16-17H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGFKJWYNKKQLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

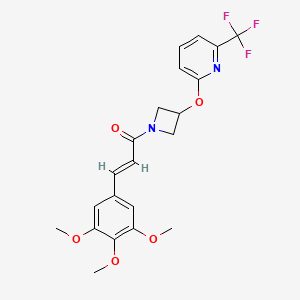

![2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2942856.png)

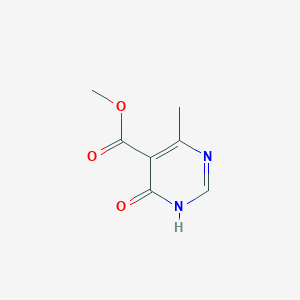

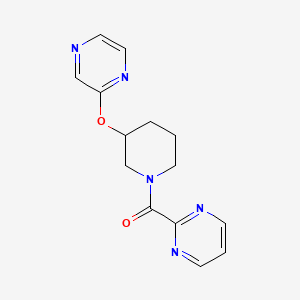

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)

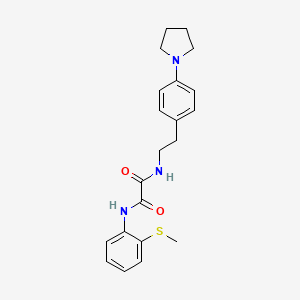

![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)

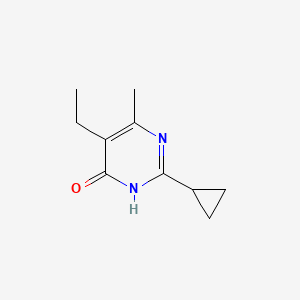

![N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2942867.png)

![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2942870.png)

![2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942872.png)